2-Iodo-6-morpholinopyrazine
Description
2-Iodo-6-morpholinopyrazine is a heteroaromatic compound featuring a pyrazine core substituted with an iodine atom at position 2 and a morpholine group at position 4. Pyrazines with halogen and morpholino substituents are of significant interest in medicinal chemistry due to their roles as intermediates in drug synthesis, particularly in cross-coupling reactions and kinase inhibitor development .
Properties
IUPAC Name |
4-(6-iodopyrazin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN3O/c9-7-5-10-6-8(11-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYOHCOMRAQLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=CC(=N2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Iodo-6-morpholinopyrazine typically involves the iodination of 6-morpholinopyrazine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Iodo-6-morpholinopyrazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
2-Iodo-6-morpholinopyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-Iodo-6-morpholinopyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and morpholine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural analogs of 2-Iodo-6-morpholinopyrazine, highlighting differences in substituents, molecular weights, and purity:
Notes:
- *2-Iodo-6-morpholinopyrazine is inferred based on substituent patterns in analogs. Its molecular weight and formula are calculated theoretically.
- Thienopyrimidine derivatives (e.g., 2-Chloro-6-iodo-4-morpholinothieno[3,2-d]pyrimidine) differ in core structure but share functional group motifs .
Key Research Findings and Gaps
- Synthesis Optimization: While methods for morpholino-pyrazine derivatives are documented (e.g., 2-Amino-3-morpholin-4-ylpyrazine at 95+% purity ), the synthesis of 2-Iodo-6-morpholinopyrazine requires further exploration, particularly in regioselective halogenation.
- Biological Data: Current evidence lacks explicit pharmacological data for 2-Iodo-6-morpholinopyrazine.
Biological Activity
2-Iodo-6-morpholinopyrazine is a chemical compound with the molecular formula C8H10IN3O and a molecular weight of 291.09 g/mol. It has garnered attention in medicinal chemistry and biological studies due to its unique structure and potential interactions with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound features an iodine atom, which significantly influences its reactivity and interactions with biological molecules. The morpholine ring enhances solubility and may facilitate binding to various targets.
| Property | Value |
|---|---|
| IUPAC Name | 4-(6-iodopyrazin-2-yl)morpholine |
| Molecular Formula | C8H10IN3O |
| Molecular Weight | 291.09 g/mol |
| InChI Key | DZYOHCOMRAQLBO-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=CN=CC(=N2)I |
The biological activity of 2-Iodo-6-morpholinopyrazine is primarily attributed to its interaction with specific enzymes and receptors. The iodine atom and the morpholine moiety play crucial roles in these interactions, influencing the compound's binding affinity and specificity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It can act as a modulator for various receptors, potentially altering cellular signaling pathways.
Biological Studies and Applications
Research has demonstrated various biological activities associated with 2-Iodo-6-morpholinopyrazine, including:
- Anticancer Activity : Studies have shown that derivatives of pyrazine compounds exhibit anticancer properties by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The compound has been investigated for its ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress.
Case Studies
Several studies have explored the biological effects of 2-Iodo-6-morpholinopyrazine:
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry highlighted that derivatives similar to 2-Iodo-6-morpholinopyrazine showed significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent .
- Antimicrobial Activity Research : Research conducted on the antimicrobial effects demonstrated that compounds containing the morpholinopyrazine structure exhibited notable activity against Gram-positive bacteria, suggesting their potential use in treating bacterial infections .
Comparative Analysis
When compared to other iodinated pyrazine derivatives, such as 2-Iodo-3-methylpyrazine and 2-Iodo-5-nitropyrazine, 2-Iodo-6-morpholinopyrazine shows distinct biological profiles due to differences in substituents. This variation can lead to differences in reactivity, binding affinity, and overall biological efficacy.
| Compound | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| 2-Iodo-6-morpholinopyrazine | High | Moderate | Potential |
| 2-Iodo-3-methylpyrazine | Moderate | Low | Low |
| 2-Iodo-5-nitropyrazine | Low | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
